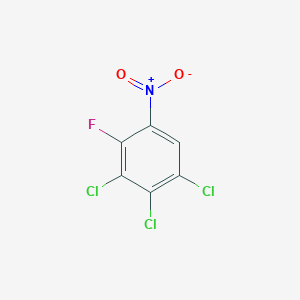
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound with a molecular formula of C6H12Cl2N4S. This compound is characterized by the presence of a pyrazole ring substituted with methyl and methylsulfanyl groups, and it is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity starting materials
Catalysts: Specific catalysts to enhance reaction rates
Purification: Crystallization or chromatography to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the pyrazole ring
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated or acylated pyrazole derivatives
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe to study enzyme interactions and metabolic pathways
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Modulating receptor activity
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 2-(1,3-dimethyl-5-methylsulfanyl-1,5-dihydro-1,2,4-triazol-1-ium-4-yl)pyridine, iodide
Uniqueness
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H13Cl2N3S |
|---|---|
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-methylsulfanylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-4-5(7)6(10-3)9(2)8-4;;/h7H2,1-3H3;2*1H |
Clave InChI |
RRRWPFOAFQRRKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1N)SC)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



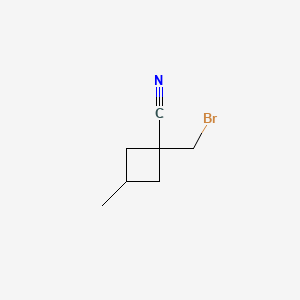

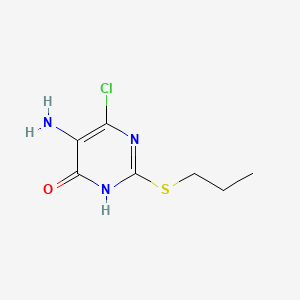

![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

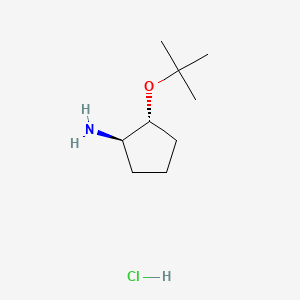
![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
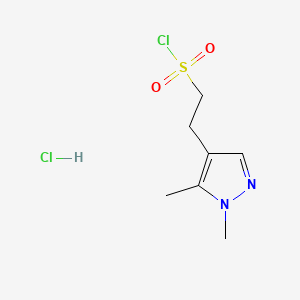
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)


